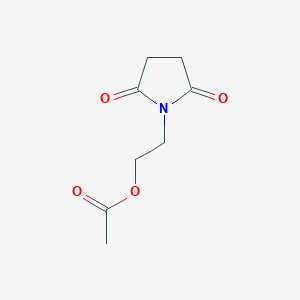

2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate

Overview

Description

“2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate” is a chemical compound with the linear formula C8H9NO4 . It has a molecular weight of 183.165 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

“2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate” is a solid compound with a white to off-white color . It has a predicted density of 1.319 g/cm3 . The melting point is between 96 - 99°C, and the predicted boiling point is 441.0±25.0 °C . It is slightly soluble in DMSO and Ethyl Acetate .Scientific Research Applications

Anticonvulsant Drug Development

2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate: has been studied for its potential in the development of new anticonvulsant drugs. Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives showing potent anticonvulsant properties. These compounds have demonstrated broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . The derivatives also showed effectiveness in pain models, indicating their potential use in treating neuropathic pain .

Pain Management

The compound’s efficacy in pain models, such as the formalin test of tonic pain and the capsaicin-induced pain model, suggests its application in pain management. Its ability to alleviate oxaliplatin-induced neuropathic pain in mice positions it as a candidate for further research in chronic pain treatment .

Neurological Disorder Research

Given its promising results in epilepsy models, 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate could be instrumental in neurological disorder research. It may help in understanding the pathophysiology of epilepsy and other related neurological conditions .

Calcium Channel Inhibition Studies

The compound has been linked to the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This mechanism is crucial for the transmission of signals in the nervous system and could be a target for various neurological diseases .

Metabolic Stability Assessment

The compound has shown high metabolic stability on human liver microsomes, which is a significant factor in drug development. Its stability suggests a lower rate of metabolism, which could lead to a longer duration of action in therapeutic applications .

Cytochrome P450 Interaction Analysis

2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate: exhibits relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450. This property is essential for predicting drug interactions and can aid in the development of drugs with fewer side effects .

Antibody-Drug Conjugation (ADC)

The compound is a potential click linker for antibody-drug conjugation (ADC), a technology used in targeted cancer therapies. Its structural properties may allow for the development of more stable and effective ADCs .

Broad-Spectrum Antiepileptic Drug Candidate

Research indicates that derivatives of 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate could serve as candidates for broad-spectrum antiepileptic drugs. This application is particularly relevant given the high level of drug resistance in epilepsy treatment .

Future Directions

Mechanism of Action

Target of Action

Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .

Mode of Action

It’s suggested that the compound may function through theinhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This interaction could lead to changes in cellular signaling and function.

Biochemical Pathways

The inhibition of cav 12 (L-type) channels can impact a variety of cellular processes, including muscle contraction, hormone secretion, and neuronal signaling .

Pharmacokinetics

Related compounds have demonstratedhigh metabolic stability on human liver microsomes , negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest a favorable bioavailability profile.

Result of Action

Related compounds have shown potent anticonvulsant properties and efficacy in pain models . These effects are likely due to the compound’s interaction with Cav 1.2 (L-type) channels.

properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-6(10)13-5-4-9-7(11)2-3-8(9)12/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUSSQMGOYSNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556829 | |

| Record name | 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate | |

CAS RN |

28833-81-0 | |

| Record name | 2-(2,5-Dioxopyrrolidin-1-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1628372.png)

![4,4,4-Trifluoro-1-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1628375.png)

![1-{[(2,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628378.png)

![1-[(Pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628380.png)

![5-Ethyl-7-methylbenzo[B]carbazole](/img/structure/B1628385.png)